
WHI-P97 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WHI-P97 Hydrochloride is a potent and selective inhibitor of Janus kinase 3 (JAK-3). It is a rationally designed compound that has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation. The compound is known for its ability to inhibit the translocation of 5-lipoxygenase (5-LO) from the nucleoplasm to the nuclear membrane, thereby preventing leukotriene synthesis .
Preparation Methods
The synthesis of WHI-P97 Hydrochloride involves several steps, including the preparation of the core quinazoline structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Chemical Reactions Analysis
WHI-P97 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinazoline core or other functional groups.
Scientific Research Applications
WHI-P97 Hydrochloride has a wide range of scientific research applications:
Immunology and Inflammation: The compound is used to study the role of JAK-3 in immune responses and inflammatory processes.
Cell Signaling: The compound is used to explore the JAK-STAT signaling pathway and its implications in various diseases.
Drug Development: This compound serves as a lead compound for the development of new JAK-3 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
WHI-P97 Hydrochloride exerts its effects by selectively inhibiting JAK-3. The inhibition of JAK-3 prevents the phosphorylation and activation of downstream signaling molecules in the JAK-STAT pathway. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators involved in immune responses. The compound also inhibits the translocation of 5-lipoxygenase, thereby reducing leukotriene synthesis .
Comparison with Similar Compounds
WHI-P97 Hydrochloride is unique in its selectivity for JAK-3 compared to other JAK inhibitors. Similar compounds include:
JANEX-1: Another JAK-3 inhibitor with a different chemical structure and slightly lower selectivity.
Oclacitinib: A JAK inhibitor with broader activity against multiple JAK isoforms.
Momelotinib: An ATP-competitive inhibitor of JAK1 and JAK2 with some selectivity for JAK3. This compound stands out due to its high selectivity for JAK-3 and its ability to inhibit 5-lipoxygenase translocation.
Properties
Molecular Formula |
C16H14Br2ClN3O3 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H |
InChI Key |
XNXNNIPEBUXHIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
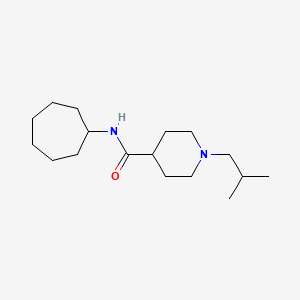
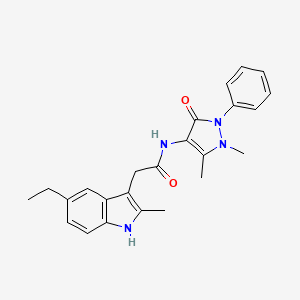
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)
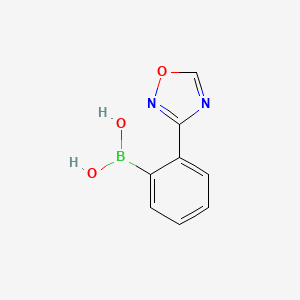
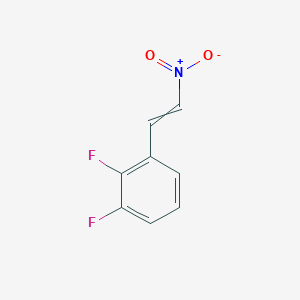
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)
![N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B12454255.png)
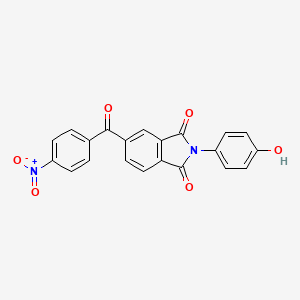
![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)
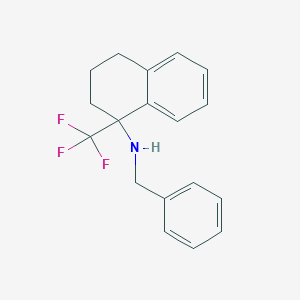
![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)
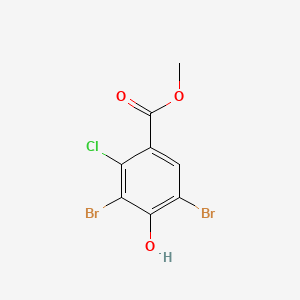
![1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)
